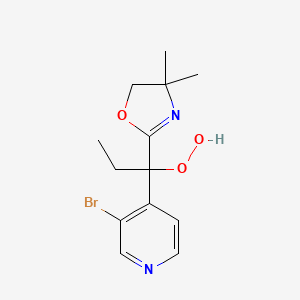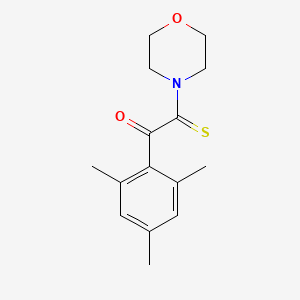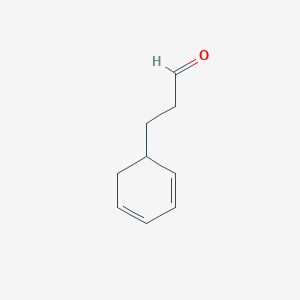
Urea, 1-(4-heptyl)-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(4-heptyl)-3-propyl- is an organic compound belonging to the urea family It is characterized by the presence of a heptyl group attached to the nitrogen atom at the 1-position and a propyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(4-heptyl)-3-propyl- typically involves the reaction of heptylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Propyl isocyanate} \rightarrow \text{Urea, 1-(4-heptyl)-3-propyl-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Urea, 1-(4-heptyl)-3-propyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.
科学的研究の応用
Urea, 1-(4-heptyl)-3-propyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of Urea, 1-(4-heptyl)-3-propyl- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- Urea, 1-(4-heptyl)-3-phenyl-
- Urea, 1-(4-heptyl)-3-butyl-
Comparison: Compared to similar compounds, Urea, 1-(4-heptyl)-3-propyl- is unique due to its specific alkyl chain length and positioning
特性
CAS番号 |
40755-05-3 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC名 |
1-heptan-4-yl-3-propylurea |
InChI |
InChI=1S/C11H24N2O/c1-4-7-10(8-5-2)13-11(14)12-9-6-3/h10H,4-9H2,1-3H3,(H2,12,13,14) |
InChIキー |
XJZUGONYGQDTEK-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)NC(=O)NCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


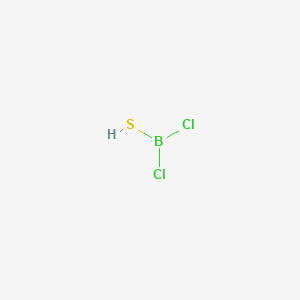
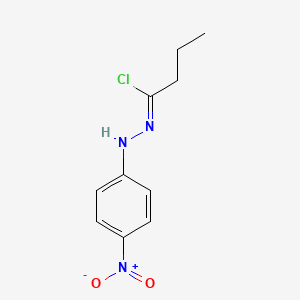
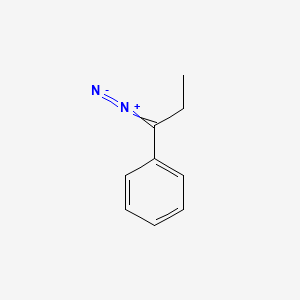
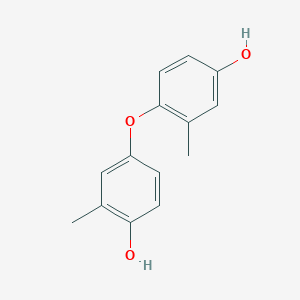
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

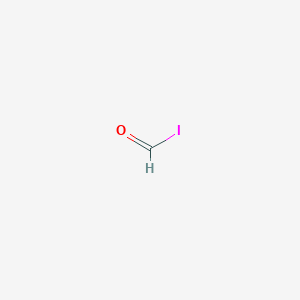
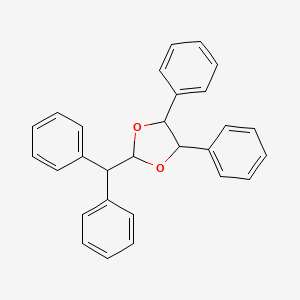
![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
